molecular formula C11H16ClNO2 B612960 N-Me-Dl-Phe-Ome HCl CAS No. 16975-45-4

N-Me-Dl-Phe-Ome HCl

Cat. No.: B612960
CAS No.: 16975-45-4
M. Wt: 229.71
InChI Key: ZIFGLAQTUGRAAB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Me-Dl-Phe-Ome HCl is primarily used as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones . The primary targets of this compound are therefore the enzymes and proteins involved in the synthesis of these benzodiazepines.

Mode of Action

As a building block in the synthesis of 1,4-benzodiazepine-2,5-diones , it likely interacts with its targets through chemical reactions that lead to the formation of these benzodiazepines.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of 1,4-benzodiazepine-2,5-diones . These pathways involve a series of chemical reactions that transform the building blocks into the final benzodiazepine product.

Result of Action

The result of the action of this compound is the synthesis of 1,4-benzodiazepine-2,5-diones . These compounds have various applications, including as pharmaceuticals and research chemicals.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the storage temperature for this compound is recommended to be +5 ± 3 °C , indicating that temperature can affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The specific enzymes, proteins, and other biomolecules that N-Me-Dl-Phe-Ome HCl interacts with are not currently known.

Cellular Effects

Given its use in proteomics research , it may be inferred that this compound could have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that this compound has been used in the synthesis of 1,4-benzodiazepine-2,5-diones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride typically involves the esterification of N-Methyl-DL-Phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .

Scientific Research Applications

N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its methyl ester and hydrochloride functionalities make it particularly useful in synthetic and research applications .

Properties

IUPAC Name

methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGLAQTUGRAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16975-45-4
Record name methyl 2-(methylamino)-3-phenylpropanoate hydrochloride
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